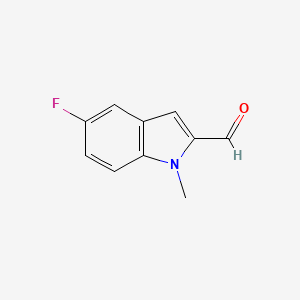

5-fluoro-1-methyl-1H-indole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPPQGQRPBIRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629561 | |

| Record name | 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-48-4 | |

| Record name | 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the 5-fluoroindole core, followed by N-methylation and subsequent C2-formylation. This document details the experimental protocols for each key transformation, presents relevant quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is strategically approached in three main stages:

-

Synthesis of 5-fluoroindole: This initial step focuses on constructing the core indole structure bearing a fluorine substituent at the 5-position. Various classical indole syntheses can be employed, with the Leimgruber-Batcho and Fischer indole syntheses being prominent examples.

-

N-methylation of 5-fluoroindole: The secondary amine of the indole ring is then methylated to introduce the N-methyl group, yielding 1-methyl-5-fluoroindole. This is a crucial step for directing the subsequent formylation.

-

C2-Formylation of 1-methyl-5-fluoroindole: The final step involves the introduction of a carbaldehyde group at the C2 position of the N-methylated indole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. While this reaction typically favors the C3 position in N-H indoles, the presence of the N-methyl group can influence the regioselectivity. An alternative approach to ensure C2 selectivity is through ortho-lithiation followed by reaction with a formylating agent.

Experimental Protocols

Step 1: Synthesis of 5-fluoroindole

One effective method for the synthesis of 5-fluoroindole is through the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile.

Experimental Protocol:

A round-bottom flask is charged with 10% Palladium on carbon (Pd/C) under an inert nitrogen atmosphere. A solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile in anhydrous ethanol is then added. The reaction vessel is subjected to three cycles of vacuum and backfilling with hydrogen gas. The resulting mixture is stirred vigorously under a hydrogen atmosphere overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. Upon completion, the hydrogen atmosphere is replaced with nitrogen, and the catalyst is filtered off through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-fluoroindole as a solid.

Step 2: Synthesis of 1-methyl-5-fluoroindole

The N-methylation of 5-fluoroindole can be achieved using dimethyl carbonate as a green and efficient methylating agent.[1]

Experimental Protocol:

To a solution of 5-fluoroindole in N,N-dimethylformamide (DMF), potassium carbonate is added. The mixture is stirred, and dimethyl carbonate is subsequently added. The reaction mixture is then heated to reflux (approximately 130 °C) for several hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water and hexane, and dried under vacuum to yield 1-methyl-5-fluoroindole.

Step 3: Synthesis of this compound

The final formylation step can be accomplished via the Vilsmeier-Haack reaction.[2]

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is stirred for a short period to form the Vilsmeier reagent. A solution of 1-methyl-5-fluoroindole in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of an aqueous solution of sodium acetate or sodium hydroxide. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis pathway. Please note that yields can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1 | Synthesis of 5-fluoroindole | 2-(5-fluoro-2-nitrophenyl)acetonitrile | 10% Pd/C, H₂ | Ethanol | 80-90%[3] |

| 2 | N-methylation | 5-fluoroindole | Dimethyl carbonate, K₂CO₃ | DMF | 90-97%[1] |

| 3 | C2-Formylation | 1-methyl-5-fluoroindole | POCl₃, DMF | DMF | 60-75% (estimated) |

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

Physicochemical Properties of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic organic compound, 5-fluoro-1-methyl-1H-indole-2-carbaldehyde. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. The information is presented to facilitate further investigation and application of this compound.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO | PubChem[1] |

| Molecular Weight | 177.17 g/mol | PubChem[1] |

| IUPAC Name | 5-fluoro-1-methylindole-2-carbaldehyde | PubChem[1] |

| CAS Number | 883531-48-4 | PubChem[1] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C=O | PubChem[1] |

| InChI | InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | PubChem[1] |

| InChIKey | VNPPQGQRPBIRPW-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 177.058992041 | PubChem[1] |

| Monoisotopic Mass | 177.058992041 | PubChem[1] |

| Topological Polar Surface Area | 22 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 209 | PubChem[1] |

Spectroscopic and Hazard Information

While specific experimental spectra for this compound are not available in the searched literature, researchers can anticipate characteristic signals based on its structure. For instance, in ¹H NMR spectroscopy, one would expect to see signals corresponding to the aldehyde proton, the aromatic protons on the indole ring, and the N-methyl protons. Similarly, ¹³C NMR would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon. IR spectroscopy would likely exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration.

In terms of safety and handling, the compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:

-

H319 : Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including safety goggles, should be used when handling this compound.

Experimental Protocols: A General Synthetic Approach

Figure 1. A generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Methodological Considerations:

-

Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Formylation: The starting material, 5-fluoro-1-methyl-1H-indole, would then be added to the prepared Vilsmeier reagent. The reaction temperature and time would need to be carefully monitored and optimized to ensure complete reaction and minimize side products.

-

Work-up: The reaction is typically quenched by pouring the mixture onto ice, followed by hydrolysis of the intermediate iminium salt, often facilitated by heating with an aqueous solution of a salt like sodium acetate.

-

Purification: The crude product would be extracted into a suitable organic solvent. Final purification is commonly achieved through silica gel column chromatography.

Biological Context and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, the indole scaffold is a privileged structure in medicinal chemistry, and fluorinated organic molecules often exhibit unique biological activities.

The broader class of fluorinated indole derivatives has been investigated for a range of therapeutic applications. For instance, related compounds have been explored as inhibitors of various enzymes and as modulators of receptor activity. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.

The logical relationship for the potential biological investigation of this compound is outlined below.

Figure 2. A logical workflow for the biological investigation of this compound.

Given its structural features, this compound could be a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The aldehyde functional group is particularly versatile for further chemical modifications, such as reductive amination, Wittig reactions, or the formation of hydrazones and other derivatives, enabling the generation of a library of compounds for biological screening. Researchers are encouraged to explore its potential in various therapeutic areas where indole-based compounds have shown promise.

References

An In-depth Technical Guide to 5-fluoro-1-methyl-1H-indole-2-carbaldehyde (CAS Number: 883531-48-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the synthesis, biological activity, and specific signaling pathways of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde is limited. The following guide is constructed based on established chemical principles and data from structurally related compounds to provide a comprehensive and practical resource.

Core Compound Information

This compound is a fluorinated indole derivative. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, combined with a carbaldehyde group at the 2-position, suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 883531-48-4 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Solid (predicted) |

| InChI | InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 |

| SMILES | CN1C(=C(C=O)C=C2)C2=CC=C(F)C=C1 |

Note: Some properties are computed and not experimentally verified.

Plausible Synthesis Protocol

Step 1: N-Methylation of 5-fluoroindole

Objective: To synthesize the precursor, 5-fluoro-1-methyl-1H-indole.

Materials:

-

5-fluoroindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-1-methyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole

Objective: To synthesize this compound.

Materials:

-

5-fluoro-1-methyl-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

In a flask under an inert atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.

-

Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 5-fluoro-1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Table 2: Plausible Synthesis Reaction Parameters

| Step | Reactants | Reagents | Solvent | Temperature | Time | Purification |

| 1. N-Methylation | 5-fluoroindole, Methyl iodide | Sodium hydride | DMF | 0 °C to RT | 13-17 h | Column Chromatography |

| 2. Formylation | 5-fluoro-1-methyl-1H-indole | POCl₃, DMF | DCM | 0 °C to 50 °C | 2.5-4.5 h | Column Chromatography |

Visualization of Synthetic Workflow

Caption: Plausible two-step synthesis of the target compound.

Biological Activity and Potential Signaling Pathways (Based on Related Compounds)

Direct biological activity data for this compound is not available in the public domain. However, the broader class of fluorinated indole derivatives has shown significant promise in drug discovery, particularly in oncology and virology.

Derivatives of 5-fluoroindole have been investigated for their potential as anticancer agents and as ligands for serotonin receptors.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2] For instance, various 5-fluoro-2-oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting potential applications in diabetes treatment.[2]

In the context of cancer, indole compounds are known to modulate several critical signaling pathways. Two of the most prominent are the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.[3][4]

Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Many indole derivatives have been shown to inhibit this pathway at various nodes, leading to apoptosis and cell cycle arrest in cancer cells.[3]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, and indole alkaloids have been identified as potential modulators of this pathway.[4][5]

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a building block for the synthesis of novel therapeutic agents. The plausible synthetic route via N-methylation followed by Vilsmeier-Haack formylation provides a clear path for its preparation in a laboratory setting.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound. Subsequently, comprehensive biological screening is warranted to elucidate its specific activities and mechanisms of action. Given the established roles of related fluoroindole derivatives, investigations into its anticancer, antiviral, and enzyme inhibitory properties would be a logical starting point. The exploration of its effects on key signaling pathways, such as PI3K/Akt/mTOR and MAPK, could reveal its potential as a targeted therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed compilation of predicted spectroscopic values based on the analysis of structurally related analogs. Furthermore, it outlines robust experimental protocols for the synthesis and spectroscopic characterization of this and similar molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of novel indole derivatives.

Introduction

Indole and its derivatives are a cornerstone of many natural products and pharmaceuticals, exhibiting a wide array of biological activities. The introduction of a fluorine atom into the indole scaffold can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles attractive targets in drug discovery. This compound is a key intermediate for the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further structural modifications.

This guide addresses the current gap in readily available experimental data by providing a predictive spectroscopic profile and detailed analytical methodologies.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely published, a comprehensive set of predicted data has been compiled from the analysis of structurally similar compounds. The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~9.8 - 10.0 | s | - | 1H | H-C=O |

| ~7.5 - 7.7 | dd | J(H,F) ≈ 9.0, J(H,H) ≈ 4.5 | 1H | H4 |

| ~7.2 - 7.4 | s | - | 1H | H3 |

| ~7.0 - 7.2 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5 | 1H | H6 |

| ~6.8 - 7.0 | dd | J(H,F) ≈ 9.5, J(H,H) ≈ 2.5 | 1H | H7 |

| ~4.0 - 4.2 | s | - | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C=O |

| ~158 - 162 (d, ¹J(C,F)) | C5 |

| ~140 - 145 | C7a |

| ~135 - 140 | C2 |

| ~125 - 130 (d, J(C,F)) | C3a |

| ~120 - 125 (d, J(C,F)) | C4 |

| ~110 - 115 (d, J(C,F)) | C6 |

| ~105 - 110 (d, J(C,F)) | C7 |

| ~100 - 105 | C3 |

| ~30 - 35 | N-CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 to -125 | m |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 - 2850 | Medium | C-H stretch (methyl) |

| ~2820, 2720 | Medium | C-H stretch (aldehyde) |

| ~1660 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 - 1000 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 177.06 | [M]⁺ |

| 176.05 | [M-H]⁺ |

| 148.05 | [M-CHO]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established laboratory practices for similar compounds.

Synthesis: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles.[1][2][3]

Materials:

-

5-fluoro-1-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-1-methyl-1H-indole (1 equivalent) in anhydrous DMF (3-5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Use standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically over a range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

-

Instrumentation: Obtain high-resolution mass spectra using an Electrospray Ionization Time-of-Flight (ESI-TOF) or a similar high-resolution mass spectrometer.

-

Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or after separation by liquid chromatography.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive data derived from analogous compounds. The detailed experimental protocols for its synthesis and characterization offer a practical framework for researchers in organic and medicinal chemistry. The presented information is intended to facilitate the unambiguous identification and further development of this and other novel fluorinated indole derivatives, thereby supporting advancements in drug discovery and materials science.

References

An In-Depth Technical Guide to 5-fluoro-1-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on closely related analogs to provide a contextual understanding of its expected chemical behavior and potential biological significance.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound featuring an indole core structure. Key modifications include a fluorine atom at the 5-position of the benzene ring, a methyl group attached to the indole nitrogen (position 1), and a carbaldehyde (formyl) group at the 2-position of the pyrrole ring.

Molecular Diagram:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 883531-48-4[1] |

| Molecular Formula | C₁₀H₈FNO[1] |

| Molecular Weight | 177.17 g/mol [1] |

| SMILES | CN1C2=C(C=C(F)C=C2)C=C1C=O[1] |

| InChI | InChI=1S/C10H8FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3[1] |

| InChIKey | VNPPQGQRPBIRPW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound is limited. The table below summarizes the computed properties available from public databases.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 177.17 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 177.058992 g/mol | PubChem[1] |

| Topological Polar Surface Area | 32.9 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Experimental Protocols

Logical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

N-Methylation of 5-fluoro-1H-indole: To a solution of 5-fluoro-1H-indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The resulting mixture is stirred for a period to allow for the deprotonation of the indole nitrogen. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography). The reaction is then quenched with water and the product, 5-fluoro-1-methyl-1H-indole, is extracted with an organic solvent, dried, and purified.

-

Formylation of 5-fluoro-1-methyl-1H-indole: The formylation at the C2 position can be achieved via the Vilsmeier-Haack reaction. To a solution of anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. The intermediate, 5-fluoro-1-methyl-1H-indole, dissolved in DMF, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated and stirred for several hours. After completion, the reaction is cooled and quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate). The precipitated product, this compound, is then filtered, washed, and purified, typically by recrystallization or column chromatography.

Spectroscopic Data

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables provide predicted and analogous data to aid in the characterization of this molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 9.8 - 10.2 | s |

| H3 | 7.2 - 7.4 | s |

| H4 | 7.5 - 7.7 | dd |

| H6 | 7.0 - 7.2 | ddd |

| H7 | 7.3 - 7.5 | dd |

| N-CH₃ | 3.8 - 4.0 | s |

Note: Predictions are based on standard chemical shift values for similar indole structures. Actual values may vary. Coupling constants are expected for the aromatic protons due to interactions with the fluorine atom and adjacent protons.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 180 - 185 |

| C2 | 138 - 142 |

| C3 | 115 - 120 |

| C3a | 128 - 132 |

| C4 | 110 - 115 (d, J_CF) |

| C5 | 158 - 162 (d, J_CF) |

| C6 | 112 - 118 (d, J_CF) |

| C7 | 125 - 130 |

| C7a | 135 - 140 |

| N-CH₃ | 30 - 35 |

Note: The carbon atoms in the benzene ring will exhibit splitting due to coupling with the fluorine atom (J_CF).

Table 5: Expected FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1670 - 1700 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N (indole) | 1200 - 1350 | Medium |

| C-F (aromatic) | 1100 - 1250 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (methyl) | 2850 - 2960 | Medium |

Mass Spectrometry:

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at an m/z of approximately 177.0590. Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 148, and potentially the loss of a methyl radical (CH₃, 15 Da) from the molecular ion.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the indole scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.

Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the fluorine atom at the 5-position could modulate the electronic properties of the indole ring system and influence its interaction with biological targets.

Given that structurally similar indole-based compounds have shown activities as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial or anticancer agents, it is plausible that this compound could be a valuable lead compound for drug discovery programs.

Potential Research Workflow for Biological Activity Screening:

Caption: A general workflow for investigating the biological activity of the title compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a fluorinated indole derivative with potential for applications in medicinal chemistry and drug development. While specific experimental data for this compound is scarce, this guide provides a comprehensive summary of its known identifiers, computed properties, and a logical framework for its synthesis and characterization based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully characterize its molecular properties and biological activity.

References

biological screening of novel 5-fluoro-1-methyl-1H-indole-2-carbaldehyde derivatives

An In-depth Technical Guide on the Biological Screening of Novel 5-fluoro-1-methyl-1H-indole-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a class of compounds with significant potential in pharmaceutical development. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 5-position and a methyl group at the 1-position can significantly modulate the physicochemical and biological properties of these molecules, making them promising candidates for anticancer, antimicrobial, and other therapeutic applications.[1][2][3] This document outlines detailed experimental protocols for their biological evaluation, presents data in a structured format, and visualizes key workflows.

Rationale for Screening

Indole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The fluorine atom in the this compound structure can enhance metabolic stability, binding affinity, and cell permeability.[2][3] The aldehyde group at the 2-position provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, further expanding the potential for discovering novel bioactive molecules.[2][4] Biological screening of these derivatives is crucial to identify lead compounds for further drug development.

Anticancer Screening Protocols

A primary focus of screening indole derivatives is the identification of novel anticancer agents.[2][3][5] The following protocols describe common assays for evaluating the cytotoxic and mechanistic properties of this compound derivatives.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration is less than 0.5%. Include wells with DMSO only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

Principle: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2] This assay measures the ability of test compounds to interfere with the formation of microtubules from tubulin.

Detailed Methodology:

-

Materials: 99% pure tubulin, GTP solution, and a fluorescent reporter dye that binds to polymerized tubulin.[1]

-

Compound Preparation: Dispense 2 µL of the test compounds or controls into the wells of a 384-well plate.[1]

-

Reaction Mixture: Prepare a tubulin/reporter dye mix. Add 18 µL of this mix to each well.[1]

-

Initiation: Initiate polymerization by adding 5 µL of GTP solution to each well.[1]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60 minutes.[1]

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of tubulin polymerization. Calculate the IC50 value.

Antimicrobial Screening Protocols

Indole derivatives are also known for their antimicrobial properties.[4] The following are standard protocols for assessing the antibacterial and antifungal activity of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

Detailed Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference standard.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation

The quantitative data from the biological screenings should be summarized in a clear and structured manner to facilitate comparison between derivatives.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Modification on Carbaldehyde | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| FMIC-001 | Phenylhydrazone | 2.5 | 5.1 | 1.8 |

| FMIC-002 | 4-Chlorophenylhydrazone | 1.1 | 2.3 | 0.9 |

| FMIC-003 | Thiosemicarbazone | 8.9 | 12.4 | > 50 |

| FMIC-004 | Semicarbazone | 15.2 | 21.7 | > 50 |

| Doxorubicin | - | 0.5 | 0.8 | N/A |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound ID | Modification on Carbaldehyde | S. aureus | E. coli | C. albicans |

| FMIC-001 | Phenylhydrazone | 16 | 32 | 64 |

| FMIC-002 | 4-Chlorophenylhydrazone | 8 | 16 | 32 |

| FMIC-003 | Thiosemicarbazone | 4 | 8 | 16 |

| FMIC-004 | Semicarbazone | 32 | 64 | >128 |

| Ciprofloxacin | - | 1 | 0.5 | N/A |

| Fluconazole | - | N/A | N/A | 2 |

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for anticancer screening assays.

Caption: Workflow for antimicrobial MIC determination.

Caption: Proposed mechanism of action for anticancer activity.

Conclusion

The is a critical step in the discovery of new therapeutic agents. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds for their anticancer and antimicrobial potential. The structured presentation of data and visualization of experimental processes are intended to aid researchers in the efficient and effective assessment of this promising class of molecules. Further studies, including in vivo efficacy and toxicity assessments, will be necessary for the development of the most promising candidates into clinical therapies.

References

The Discovery and Synthesis of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde and its analogs. While specific discovery details for the named compound are not extensively documented in publicly available literature, its structural similarity to other biologically active indole derivatives suggests its potential as a valuable intermediate in drug discovery. This guide details plausible synthetic routes, experimental protocols for related analogs, and summarizes the biological activities of these compounds, with a focus on their potential as anticancer and enzyme-inhibiting agents.

Introduction

Indole and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The 5-fluoro substitution on the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The 2-carbaldehyde functional group serves as a versatile synthetic handle for the preparation of a wide array of more complex molecules. This compound, with its combination of these features, represents a key building block for the synthesis of novel therapeutic agents. This guide will explore the synthesis and potential applications of this compound and its structural analogs.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the formylation of indoles. The primary challenge lies in the regioselective introduction of the aldehyde group at the C2 position. Two common and effective strategies are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Proposed Synthesis of this compound

A likely synthetic pathway for the target compound would involve the initial preparation of 5-fluoro-1-methyl-1H-indole, followed by formylation.

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carbaldehyde via Lithiation and Formylation [1]

This procedure details the formylation of indole, which can be adapted for the 5-fluoro-1-methyl analog.

-

Step 1: Lithiation of Indole:

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) to the THF solution and stir for 30 minutes.

-

Pass carbon dioxide gas through the reaction mixture for 10 minutes.

-

Allow the resulting solution to warm to room temperature.

-

Remove the excess carbon dioxide under reduced pressure and concentrate the solution to 25 mL.

-

Add 50 mL of dry THF and cool the solution again to -78 °C.

-

Slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol) and stir at -78 °C for 1 hour.

-

-

Step 2: Formylation:

-

Add anhydrous N,N-dimethylformamide (DMF) (0.83 mL, 8.5 mmol) to the solution.

-

Allow the reaction mixture to warm to room temperature over a period of 1.5 hours.

-

-

Step 3: Work-up and Purification:

-

Quench the reaction by adding 10 mL of water and stir for 15 minutes.

-

Add diethyl ether and separate the organic layer.

-

Wash the organic layer with brine (3 x 20 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by silica gel chromatography using a mixture of hexanes and ethyl acetate (80:20) as the eluent to yield indole-2-carbaldehyde.

-

Protocol 2: Synthesis of 5-Fluoro-2-oxindole Derivatives via Knoevenagel Condensation [2]

This protocol is for the synthesis of analogs where the indole core is modified.

-

Step 1: Reaction Setup:

-

To a solution of 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv) in ethanol, add a substituted aldehyde (1.5 mmol, 1.5 equiv) and potassium hydroxide (6.0 mmol, 6.0 equiv).

-

-

Step 2: Reaction:

-

Stir the mixture at room temperature for 3 hours.

-

-

Step 3: Work-up and Purification:

-

After completion of the reaction (monitored by TLC), pour the mixture into ice water and acidify with dilute HCl.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 5-fluoro-2-oxindole derivative.

-

Biological Activities of Analogs

While quantitative biological data for this compound is not available, numerous studies have reported the biological activities of its structural analogs. These studies provide insights into the potential therapeutic applications of this class of compounds.

Anticancer Activity

Derivatives of 5-fluoro-1H-indole-2-carbaldehyde have shown promising anticancer properties.[3] Modifications of the indole scaffold have led to compounds with selective cytotoxicity against cancer cell lines.[3] For instance, certain indole derivatives have been found to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Indole Analogs

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| bis-[((5-fluoro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | IC50 | 450 (±10) µM | [3] |

| bis-[((5-chloro-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | IC50 | >450 µM | [3] |

| bis-[((5-bromo-1-methyl)indol-3-yl)methylcyclopentadienyl] titanium (IV) dichloride | CAKI-1 (Renal Cancer) | IC50 | 140 (±6) µM | [3] |

α-Glucosidase Inhibition

A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity.[2] Several of these compounds exhibited significantly better inhibitory activity than the reference drug, acarbose.

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives [2]

| Compound | R Group on Benzylidene | IC50 (µM) |

| 3d | 2-Cl | 49.89 ± 1.16 |

| 3f | 4-Cl | 35.83 ± 0.98 |

| 3i | 4-Br | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Signaling Pathways and Experimental Workflows

The potential mechanism of action for anticancer indole derivatives often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Potential mechanism of action for anticancer indole analogs.

The general workflow for the synthesis and evaluation of these analogs is a multi-step process.

Caption: General experimental workflow for analog synthesis and evaluation.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the synthesis and evaluation of its analogs have demonstrated significant potential in areas such as oncology and metabolic diseases. The synthetic methodologies outlined in this guide provide a clear path for the preparation of this and related compounds. Further investigation into the biological activities of this compound and the expansion of its analog libraries are warranted to fully explore its therapeutic potential. The versatility of the indole-2-carbaldehyde moiety allows for extensive chemical modifications, paving the way for the discovery of new and potent drug candidates.

References

A Theoretical and Computational Guideline for the Analysis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group to the indole scaffold can profoundly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. While specific experimental and theoretical studies on this compound are not extensively available in the current literature, this document outlines the established computational methodologies and expected data from such analyses, drawing parallels from studies on closely related indole derivatives. The guide details proposed computational protocols, data presentation strategies, and visual workflows to facilitate future research into this promising compound.

Introduction

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole nucleus is a common strategy to modulate the pharmacological properties of these molecules. The subject of this guide, this compound, possesses three key structural features: the indole core, a fluorine substituent at the 5-position, a methyl group at the 1-position (the indole nitrogen), and a carbaldehyde group at the 2-position.

The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The N-methylation prevents hydrogen bond donation and can alter the molecule's conformation and electronic properties. The carbaldehyde group is a versatile functional handle for further synthetic transformations and can participate in key interactions with biological targets.[1] Given these features, a thorough understanding of the molecule's physicochemical properties through theoretical studies is crucial for its potential applications.

Proposed Computational Methodologies

A robust theoretical investigation of this compound would typically involve a multi-faceted approach employing quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure and properties of molecules of this size.

2.1. Geometric Optimization and Vibrational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

-

Protocol:

-

The initial structure of this compound can be built using standard molecular modeling software.

-

Geometry optimization should be performed using a suitable DFT functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p). The choice of functional and basis set should be validated against experimental data for similar molecules where available.

-

To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of imaginary frequencies confirms a stable structure.

-

The frequency calculation also provides theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data for structural validation.

-

2.2. Electronic Properties Analysis

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

-

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules, including biological receptors.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

2.3. Spectroscopic Properties Simulation

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.

-

Protocol:

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental spectra for structural elucidation.[3]

-

2.4. Molecular Docking

To explore the potential biological activity, molecular docking simulations can be performed.

-

Protocol:

-

The optimized 3D structure of this compound is used as the ligand.

-

A relevant protein target is selected based on the known activities of similar indole derivatives (e.g., kinases, α-glucosidase).[4]

-

Docking software (e.g., AutoDock, GOLD) is used to predict the binding mode and affinity of the ligand within the protein's active site.[4] The results can guide the design of new derivatives with improved biological activity.

-

Predicted Data and Presentation

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical and for illustrative purposes, based on typical results for similar molecules.

Table 1: Key Molecular Properties of this compound

| Property | Symbol | Predicted Value | Unit |

| Molecular Formula | - | C₁₀H₈FNO | - |

| Molecular Weight | MW | 177.17 | g/mol |

| Exact Mass | - | 177.0590 | Da |

| Dipole Moment | µ | ~3.5 - 4.5 | Debye |

| HOMO Energy | E_HOMO | ~ -6.5 | eV |

| LUMO Energy | E_LUMO | ~ -1.8 | eV |

| HOMO-LUMO Gap | ΔE | ~ 4.7 | eV |

Table 2: Selected Predicted Geometrical Parameters

| Parameter | Atom(s) | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-F Bond | C5-F | ~ 1.36 | - |

| C=O Bond | C2-C(aldehyde)-O | ~ 1.22 | - |

| N-CH₃ Bond | N1-C(methyl) | ~ 1.45 | - |

| Indole Ring Angle | C8-N1-C2 | - | ~ 108.5 |

| Aldehyde Angle | C2-C(aldehyde)-H | - | ~ 125.0 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Aldehyde | ~ 1680 - 1700 |

| C-F Stretch | Fluoroaromatic | ~ 1230 - 1260 |

| C-H Stretch (Aromatic) | Indole Ring | ~ 3050 - 3150 |

| C-H Stretch (Methyl) | N-Methyl | ~ 2900 - 3000 |

Visualization of Workflows and Structures

Diagrams created using the DOT language provide a clear visual representation of the molecular structure and the computational workflows.

Caption: Molecular structure of this compound.

Caption: Proposed workflow for the theoretical study of the molecule.

Conclusion

While direct theoretical examinations of this compound are yet to be published, this guide provides a comprehensive roadmap for its computational analysis. By employing standard and robust methodologies such as Density Functional Theory, researchers can elucidate its structural, electronic, and spectroscopic properties. The insights gained from such theoretical studies are invaluable for understanding its chemical behavior and for guiding the rational design of new derivatives for applications in drug discovery and materials science. This framework serves as a foundational resource for initiating and advancing the theoretical exploration of this promising indole derivative.

References

Unraveling the Role of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: A Technical Review of a Key Synthetic Intermediate

For Immediate Release

Shanghai, China – December 28, 2025 – An in-depth technical guide released today consolidates the current scientific understanding of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a fluorinated indole derivative. This document, tailored for researchers, scientists, and drug development professionals, clarifies the compound's primary role as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. While a specific, direct mechanism of action for this compound itself is not extensively documented in peer-reviewed literature, this guide explores the biological activities of its closely related analogs and derivatives to provide a contextual framework for its potential applications.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. These activities span anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological profile of the resulting molecule. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

Primary Role as a Synthetic Intermediate

Current scientific literature predominantly identifies this compound as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a fluorinated, N-methylated indole core, makes it an ideal precursor for the construction of more complex, biologically active compounds. Its application as an intermediate is noted in the development of novel therapeutic agents, with a significant focus on anticancer drug discovery.

Inferred Biological Activity from Structural Analogs

Although direct biological data for this compound is scarce, studies on structurally similar compounds provide insights into its potential pharmacological relevance.

Anticancer Potential of Indole Derivatives

The broader class of indole derivatives has been extensively investigated for anticancer properties. The indole scaffold can interact with various biological targets, including enzymes, receptors, and nucleic acids. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these interactions.

One area of investigation for related compounds involves their cytotoxic effects on cancer cell lines. For instance, a derivative incorporating a 5-fluoro-1-methylindole moiety has been evaluated for its activity against renal cancer cells. While this derivative is a more complex molecule, the data underscores the potential of the core structure in oncology research.

Enzyme Inhibition by Related Scaffolds

Research into other fluorinated indole analogs has revealed potential for enzyme inhibition. A notable example is the study of 5-fluoro-2-oxindole derivatives, which have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These findings, while not directly applicable to this compound due to differences in the core indole structure, highlight a potential avenue of investigation for novel enzyme inhibitors based on the fluorinated indole scaffold.

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data for a structurally related, but distinct, 5-fluoro-2-oxindole derivative that has been studied for its α-glucosidase inhibitory activity. It is crucial to note that this data does not pertain directly to this compound.

| Compound Class | Derivative | Target | Activity (IC₅₀) | Reference |

| 5-fluoro-2-oxindole | (Z)-3-(2-chlorobenzylidene)-5-fluoroindolin-2-one | α-glucosidase | 56.87 ± 0.42 μM | [1][2] |

| 5-fluoro-2-oxindole | (Z)-3-(4-chlorobenzylidene)-5-fluoroindolin-2-one | α-glucosidase | 49.89 ± 1.16 μM | [1][2] |

| 5-fluoro-2-oxindole | (Z)-3-(2,4-dichlorobenzylidene)-5-fluoroindolin-2-one | α-glucosidase | 35.83 ± 0.98 μM | [1][2] |

| Reference Compound | Acarbose | α-glucosidase | 569.43 ± 43.72 μM | [1][2] |

Experimental Protocols for Analog Studies

The following provides a generalized experimental protocol for an α-glucosidase inhibition assay, as would be used for the 5-fluoro-2-oxindole derivatives mentioned above.

α-Glucosidase Inhibition Assay Protocol

-

Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

-

Test Compound Preparation: The test compounds (e.g., 5-fluoro-2-oxindole derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure:

-

In a 96-well plate, the enzyme solution is pre-incubated with the test compound solutions at various concentrations for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the pNPG substrate solution to each well.

-

The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.

-

The reaction is terminated by adding a stop solution (e.g., sodium carbonate solution).

-

-

Data Measurement: The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate the role of this compound as a synthetic intermediate and the logical flow of investigating related compounds.

Conclusion and Future Directions

References

Synthesis of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 5-fluoro-1-methyl-1H-indole-2-carbaldehyde, a valuable intermediate in pharmaceutical research. The synthesis is typically approached as a three-step sequence: the formation of the 5-fluoroindole core, N-methylation of the indole nitrogen, and subsequent formylation at the C-2 position. This document details the starting materials, experimental protocols, and quantitative data associated with these transformations.

Core Synthetic Strategies

Two primary retrosynthetic analyses are considered for the synthesis of the key intermediate, 5-fluoro-1H-indole. The final formylation step to yield the target compound is most commonly achieved via the Vilsmeier-Haack reaction.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 5-fluoro-1H-indole

The initial and crucial step is the construction of the 5-fluoroindole scaffold. Two prominent and effective methods for this are the Leimgruber-Batcho synthesis and the Fischer indole synthesis.

Method A: Leimgruber-Batcho Indole Synthesis

This method is widely used in industrial settings due to the ready availability of substituted 2-nitrotoluenes.[1] The synthesis involves the condensation of 5-fluoro-2-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[1]

Starting Materials for Leimgruber-Batcho Synthesis

| Starting Material | Reagents | Solvents |

| 5-fluoro-2-nitrotoluene | Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | - |

| Enamine intermediate | Raney-Nickel or Pd/C, Hydrogen gas or Iron, Acetic acid | Ethanol or Acetic Acid |

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-fluoro-1H-indole [1]

-

Enamine Formation: 5-fluoro-2-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The mixture is heated to facilitate the condensation reaction, forming the corresponding enamine.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved through catalytic hydrogenation using Raney-Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Alternatively, reduction with iron powder in acetic acid can be employed.[1]

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and inorganic byproducts. The crude 5-fluoro-1H-indole is then purified, typically by column chromatography.

Method B: Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Starting Materials for Fischer Indole Synthesis

| Starting Material | Reagents | Solvents |

| 4-fluorophenylhydrazine | Ethyl pyruvate | Ethanol, Acetic Acid |

| Hydrazone intermediate | Acid catalyst (e.g., polyphosphoric acid, sulfuric acid) | - |

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate [1]

-

Hydrazone Formation: 4-fluorophenylhydrazine is condensed with ethyl pyruvate in a suitable solvent such as ethanol to form the corresponding hydrazone.

-

Cyclization: The resulting hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, and heated to induce cyclization.[1] This reaction proceeds via a[2][2]-sigmatropic rearrangement to form ethyl 5-fluoroindole-2-carboxylate.[1]

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the carboxylic acid, followed by decarboxylation to yield 5-fluoro-1H-indole.

A more direct synthesis of 5-fluoroindole has been reported starting from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile with a high yield.

Experimental Protocol: Synthesis of 5-fluoroindole from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile [2]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add 10% Pd/C (110 mg) and a solution of 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).

-

Hydrogenation: Degas the mixture and backfill with hydrogen gas (three cycles). Stir the reaction mixture overnight under a hydrogen atmosphere.

-

Catalyst Addition: Replace the hydrogen atmosphere with nitrogen, add a second portion of 10% Pd/C (110 mg), and reintroduce hydrogen gas.

-

Reaction Monitoring and Work-up: Monitor the reaction to completion using ¹⁹F NMR. Once complete, replace the hydrogen with nitrogen and quench the catalyst with chloroform. Concentrate the mixture under reduced pressure.

-

Extraction and Purification: Partition the residue between dichloromethane (DCM) and water. Separate the aqueous phase and back-extract with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid.

Quantitative Data for 5-fluoroindole Synthesis

| Method | Starting Material | Product | Yield |

| From 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile | 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile | 5-fluoroindole | 81%[2] |

Step 2: N-Methylation of 5-fluoro-1H-indole

The second step involves the methylation of the nitrogen atom of the indole ring. This is typically achieved by reacting 5-fluoro-1H-indole with a methylating agent in the presence of a base.

Caption: N-Methylation of 5-fluoro-1H-indole.

Starting Materials for N-Methylation

| Starting Material | Methylating Agent | Base | Solvent |

| 5-fluoro-1H-indole | Methyl iodide | Potassium carbonate | N,N-Dimethylformamide (DMF) |

| 5-fluoro-1H-indole | Dimethyl carbonate | Potassium carbonate | N,N-Dimethylformamide (DMF) |

Experimental Protocol: N-Methylation of 5-fluoro-1H-indole

-

Reaction Setup: To a solution of 5-fluoro-1H-indole in dry N,N-dimethylformamide (DMF), add potassium carbonate.

-

Addition of Methylating Agent: Add methyl iodide or dimethyl carbonate to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-fluoro-1-methyl-1H-indole can be purified by column chromatography if necessary.

Step 3: Vilsmeier-Haack Formylation of 5-fluoro-1-methyl-1H-indole

The final step is the introduction of a formyl group at the C-2 position of the indole ring. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Fluoro-1-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this privileged heterocycle is of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indole ring.

This document provides a detailed protocol for the C3-arylation of 5-fluoro-1-methyl-1H-indole-2-carbaldehyde via a Suzuki coupling reaction. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the N-methylation prevents potential complications from the acidic N-H proton during the reaction. The aldehyde at the C2 position serves as a versatile handle for further synthetic transformations. The protocol first outlines the necessary C3-bromination of the indole core, followed by the palladium-catalyzed cross-coupling with various arylboronic acids.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde (Starting Material)

The Suzuki coupling reaction requires a halide partner. The C3 position of the indole ring is activated towards electrophilic substitution, allowing for regioselective bromination. A standard and effective method utilizes N-Bromosuccinimide (NBS).

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding the mixture to a beaker of ice-cold water with vigorous stirring.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-fluoro-1-methyl-1H-indole-2-carbaldehyde.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure bromo-indole.